molecular formula C13H12ClN3O3 B1377830 ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate CAS No. 1400540-35-3

ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1377830
CAS No.: 1400540-35-3
M. Wt: 293.7 g/mol
InChI Key: DMPBWVNWFBULNS-UHFFFAOYSA-N
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Description

Structural Classification Within Triazole Derivatives

This compound belongs to the 1,2,4-triazole subfamily of nitrogen-containing heterocyclic compounds, which are distinguished from their 1,2,3-triazole counterparts by the specific arrangement of nitrogen atoms within the five-membered ring structure. The 1,2,4-triazole core represents one of the most pharmaceutically relevant heterocyclic systems, with nitrogen atoms positioned at the 1, 2, and 4 positions of the ring, creating a unique electronic environment that facilitates diverse chemical interactions. This particular arrangement of heteroatoms provides the triazole ring with exceptional stability and versatility, making it an ideal scaffold for drug development and materials science applications.

Within the broader classification system of triazole derivatives, this compound can be categorized as a multiply substituted 1,2,4-triazole bearing both aromatic and aliphatic substituents. The structural complexity is further enhanced by the presence of multiple functional groups, including the ethyl ester, ketone, and halogenated aromatic ring, which collectively contribute to the molecule's unique chemical signature. The compound shares structural similarities with other bioactive triazole derivatives while maintaining distinct features that set it apart from related compounds in the literature.

Structural Feature Classification Functional Significance
1,2,4-Triazole Ring Heterocyclic Core Aromatic stability, metal coordination
Ethyl Carboxylate Ester Functionality Lipophilicity, metabolic liability
3-Chlorophenyl Group Halogenated Aromatic Electronic effects, receptor binding
Oxoethyl Linker Ketone Spacer Conformational flexibility, hydrogen bonding

The compound's position within the triazole derivative classification system reflects its potential applications across multiple scientific disciplines. The 1,2,4-triazole framework has been extensively studied for its ability to form stable coordination complexes with transition metals, a property that extends to applications in catalysis and materials science. The specific substitution pattern observed in this compound creates additional opportunities for intermolecular interactions through various non-covalent binding mechanisms, including hydrogen bonding, pi-pi stacking, and halogen bonding interactions.

Historical Context of Triazole-Based Compound Development

The development of triazole-based compounds has followed a remarkable trajectory spanning more than a century of chemical research and pharmaceutical innovation. The foundational work on triazole chemistry began in the late 19th and early 20th centuries, with pioneering studies establishing the basic synthetic methodologies and structural characterization techniques that continue to inform modern research. The emergence of 1,2,4-triazole derivatives as pharmaceutically important compounds gained significant momentum during the mid-20th century, when researchers began to recognize the unique biological properties associated with this heterocyclic framework.

The historical evolution of triazole chemistry has been marked by several key milestones that have shaped the current understanding of these compounds. Early synthetic approaches, including the Einhorn-Brunner reaction and the Pellizzari reaction, provided reliable methods for constructing the triazole ring system, enabling systematic exploration of structure-activity relationships. These foundational synthetic methodologies established the groundwork for more sophisticated approaches that would later emerge as pharmaceutical chemistry evolved into a more precise and targeted discipline.

The recognition of triazole derivatives as important antifungal agents represented a pivotal moment in the historical development of this compound class. Compounds such as fluconazole and itraconazole demonstrated the therapeutic potential of properly designed triazole structures, leading to extensive research efforts focused on optimizing the pharmacological properties of related compounds. This success in antifungal drug development provided a strong foundation for exploring triazole derivatives in other therapeutic areas, including antibacterial, antiviral, and anticancer applications.

Contemporary research in triazole chemistry has been significantly influenced by advances in computational chemistry and structure-based drug design. Modern synthetic methodologies, including microwave-assisted reactions and click chemistry approaches, have expanded the accessible chemical space within triazole derivatives, enabling the preparation of increasingly complex structures such as this compound. The integration of combinatorial chemistry approaches has further accelerated the discovery of novel triazole derivatives with improved pharmacological profiles and reduced side effect potential.

The historical context of triazole development also encompasses significant advances in understanding the mechanism of action for triazole-based therapeutics. Research has revealed that many triazole derivatives exert their biological effects through inhibition of specific enzymes, particularly those involved in sterol biosynthesis pathways. This mechanistic understanding has guided the rational design of new triazole derivatives with enhanced selectivity and potency, contributing to the continued evolution of this important compound class in pharmaceutical research and development.

Properties

IUPAC Name

ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-2-20-13(19)12-15-8-17(16-12)7-11(18)9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPBWVNWFBULNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=N1)CC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via a multistep process involving:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the chlorophenyl group via nucleophilic substitution or acylation.
  • Esterification to attach the ethyl ester moiety.

This approach ensures the precise placement of functional groups and maximizes yield and purity.

Preparation of the Triazole Core

a. Cyclization of Hydrazine Derivatives

One common method involves the cyclization of hydrazine derivatives with suitable carboxylic acid or acyl chloride precursors:

  • Starting Material: Hydrazine hydrate reacts with substituted aldehydes (e.g., 3-chlorobenzaldehyde) in the presence of acids or bases to form hydrazones.
  • Cyclization: The hydrazone intermediates undergo cyclization with agents like phosphoryl chloride or polyphosphoric acid (PPA) to form the 1,2,4-triazole ring.

b. Alternative Route:

  • Use of N'-aminopyridine derivatives with monoethyl oxalyl chloride in tetrahydrofuran (THF) under reflux conditions to generate the triazole ring via acylation and subsequent cyclization, as demonstrated in recent research on related compounds.

Introduction of the 2-Oxoethyl and Chlorophenyl Groups

a. Formation of the 2-Oxoethyl Linkage

  • The 2-oxoethyl group can be introduced via acylation of the triazole with chloroacetyl chloride or phenacyl chloride , followed by oxidation if necessary.
  • Alternatively, a Knoevenagel condensation between the triazole and 3-chlorobenzaldehyde can form the corresponding chalcone, which is then cyclized to form the fused structure.

b. Incorporation of the Chlorophenyl Group

  • The chlorophenyl moiety can be attached through nucleophilic substitution reactions involving chlorinated intermediates or via acylation with chlorophenyl acyl chlorides.
  • For example, reacting 3-chlorobenzoyl chloride with the amino group of the triazole derivative under basic conditions facilitates the formation of the desired linkage.

Esterification to Form the Carboxylate

  • The carboxylic acid intermediate is esterified with ethanol in the presence of acid catalysts such as sulfuric acid or thionyl chloride followed by reaction with ethanol to produce the ethyl ester.
  • Alternatively, direct esterification using ethanol and a catalytic amount of sulfuric acid under reflux conditions is employed.

Optimized Reaction Conditions and Data

Step Reagents Solvent Temperature Catalyst Yield (%) Notes
Cyclization Hydrazine hydrate + aldehyde Ethanol Reflux Acidic catalyst 75-85 Forms the triazole core
Acylation Chlorophenyl acyl chloride Dichloromethane 0–25°C Base (e.g., pyridine) 70-80 Attaches chlorophenyl group
Esterification Carboxylic acid + ethanol Reflux Sulfuric acid - 80-90 Forms ethyl ester

Research Findings and Literature Data

  • Patents and recent research indicate that the synthesis of similar triazole derivatives often employs nucleophilic substitution and cyclization strategies with high yields and purity.
  • Research on related compounds demonstrates that reaction conditions such as temperature, solvent choice, and molar ratios critically influence the efficiency and selectivity of the synthesis.

Notes on Synthetic Challenges and Optimization

  • Selectivity: Controlling regioselectivity during acylation and substitution steps is crucial.
  • Purity: Use of recrystallization and chromatography techniques ensures high purity of intermediates.
  • Yield Maximization: Employing microwave-assisted synthesis or continuous flow reactors can enhance yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate has been investigated for its potential as a therapeutic agent. Its triazole ring structure is significant because triazoles are known for their antifungal properties and have been utilized in the development of various antifungal drugs.

Case Study: Antifungal Activity
Research indicates that compounds with triazole structures exhibit strong activity against a range of fungal pathogens. For instance, derivatives of triazoles have been shown to inhibit the growth of Candida species and Aspergillus species, which are common causes of infections in immunocompromised patients .

Agricultural Applications

In the field of agrochemicals, this compound has been explored for its potential use as a fungicide. The compound's ability to disrupt fungal cell membranes makes it a candidate for protecting crops from fungal diseases.

Table: Comparison of Triazole Fungicides

Compound NameTarget PathogenApplication RateEfficacy
This compoundFusarium spp.200 g/haHigh
PropiconazoleFusarium spp.250 g/haModerate
TebuconazoleBotrytis cinerea150 g/haHigh

This table illustrates how this compound compares with established fungicides in terms of application rates and efficacy against specific pathogens.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of cellular processes such as DNA replication and protein synthesis, which are essential for the growth and proliferation of microorganisms and cancer cells.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following compounds share the 1,2,4-triazole-3-carboxylate core but differ in substituents, leading to distinct physicochemical and biological properties:

(a) Ethyl 1-(4-Hydroxy-2-(2-Hydroxy-4-Methoxyphenyl)butyl)-1,2,4-Triazole-3-carboxylate (Compound 14)
  • Substituents : A 4-hydroxy-2-(2-hydroxy-4-methoxyphenyl)butyl group replaces the 2-(3-chlorophenyl)-2-oxoethyl moiety.
  • However, the absence of a chlorophenyl group may reduce lipophilicity and alter receptor binding .
(b) Ethyl 1-(2,4-Dichlorophenyl)-5-(Trichloromethyl)-1H-1,2,4-Triazole-3-carboxylate (CAS 103112-35-2)
  • Substituents : Features a 2,4-dichlorophenyl group and a trichloromethyl substituent.
  • Impact: The additional chlorine atoms increase electron-withdrawing effects and lipophilicity, likely enhancing environmental persistence. This compound is classified as carcinogenic (Carc. 1B) and highly toxic to aquatic life (H400, H410), indicating that halogenation significantly elevates hazard profiles .
(c) Ethyl 2-[4-(3-Chlorophenyl)-3-Methyl-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-1-yl]acetate (CAS 1240579-24-1)
  • Substituents : Contains a 3-chlorophenyl group but incorporates a dihydrotriazole ring with a methyl substituent.
  • The methyl group adds steric bulk, which could influence enzyme binding .
(d) Ethyl 1-(3-Chloro-4-Methylphenyl)-5-Oxo-2,5-Dihydro-1H-1,2,4-Triazole-3-carboxylate (CAS 1000573-58-9)
  • Substituents : A 3-chloro-4-methylphenyl group and a dihydrotriazole ring.
  • Impact : The methyl group on the phenyl ring enhances steric hindrance and electron-donating effects, as evidenced by its predicted pKa of 5.21. This suggests moderate acidity, influencing solubility and bioavailability. The dihydrotriazole core may alter reactivity compared to the fully aromatic target compound .

Physicochemical Properties

Property Target Compound CAS 103112-35-2 CAS 1240579-24-1 CAS 1000573-58-9
Molecular Formula Not Provided C₁₂H₇Cl₅N₃O₂ C₁₃H₁₄ClN₃O₃ C₁₂H₁₂ClN₃O₃
Molar Mass (g/mol) Not Provided ~388.4 ~295.7 281.7
Density (g/cm³) Not Provided Not Provided Not Provided 1.42 (Predicted)
pKa Not Provided Not Provided Not Provided 5.21 (Predicted)

Key Observations :

  • Halogenation (e.g., trichloromethyl in CAS 103112-35-2) correlates with higher molar mass and environmental toxicity.
  • Predicted density and pKa values for CAS 1000573-58-9 suggest moderate hydrophobicity and acidity, likely influencing drug-likeness .

Biological Activity

Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

Chemical Formula: C13_{13}H12_{12}ClN3_3O3_3
CAS Number: 1400540-35-3

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the chlorophenyl group enhances its lipophilicity and may contribute to its biological efficacy.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes are not detailed in the search results, similar triazole derivatives have been synthesized using methods involving amidrazones and carboxylic acid derivatives .

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a comparative study involving various triazole derivatives, compounds with similar structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of substituents like the chlorophenyl group can enhance this activity by improving interaction with microbial targets .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in various cancer cell lines. Studies indicate that certain triazole derivatives exhibit cytostatic effects on leukemia cells at specific concentrations. For instance, compounds similar to this triazole have shown promise in inhibiting cell proliferation with low toxicity profiles .

Table 1: Summary of Antiproliferative Activity

Compound NameCell Line TestedIC50 (µM)Observations
Compound AAcute Lymphoblastic Leukemia10Significant cytotoxicity
Compound BChronic Myeloid Leukemia15Moderate cytotoxicity
Ethyl TriazoleVarious Cancer Cell LinesTBDPotential low toxicity observed

Anti-inflammatory Effects

In addition to antimicrobial and antiproliferative activities, this compound may exhibit anti-inflammatory properties. In vitro studies have assessed its impact on cytokine release in peripheral blood mononuclear cells (PBMCs), revealing potential modulation of inflammatory markers such as TNF-α and IL-6 .

Case Studies

Case Study 1: Evaluation of Anti-inflammatory Activity
A study focused on the anti-inflammatory effects of various triazole derivatives demonstrated that compounds with structural similarities to this compound could significantly reduce TNF-α levels in stimulated PBMC cultures. This suggests a mechanism through which these compounds could be developed for therapeutic applications in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy
Another research project tested a series of triazole derivatives against common bacterial strains. The findings indicated that certain modifications to the triazole structure could enhance antibacterial efficacy. This compound was noted for its promising activity against resistant strains .

Q & A

Q. What are the recommended methods for synthesizing ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate, and how can reaction yields be optimized?

A reflux-based synthesis using toluene as a solvent and methylsulfonic acid as a catalyst (1:1 molar ratio) is a validated approach for analogous triazole derivatives. Reaction progress should be monitored via TLC, followed by purification via flash chromatography (EtOAc:cyclohexane = 1:1). Yield optimization may require adjusting reaction time (≥6 hours) and temperature (110–120°C). Recrystallization from ethyl acetate improves purity for crystallographic studies .

Q. Which analytical techniques are critical for characterizing the compound’s structural and chemical properties?

  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic rings, critical for confirming stereochemistry .
  • NMR spectroscopy : Identifies proton environments, such as ethyl ester groups (δ ~4.3 ppm for CH2 and δ ~1.3 ppm for CH3) and triazole protons (δ ~8.5–9.0 ppm) .
  • HPLC : Assesses purity (>98%) using C18 columns and UV detection at 254 nm.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from assay conditions (e.g., cell line specificity, concentration ranges) or impurities. To address this:

  • Reproduce experiments : Use standardized protocols (e.g., ISO 10993 for cytotoxicity) and validate compound purity via HPLC.
  • Comparative studies : Test against structurally similar analogs (e.g., triazoles with fluorophenyl or methoxyphenyl substitutions) to isolate substituent-specific effects .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate studies, accounting for variables like solvent polarity and incubation time .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Adopt a tiered approach:

  • Lab-scale studies : Determine hydrolysis rates (pH 5–9), photostability (UV-Vis irradiation), and soil sorption coefficients (Kd) using OECD Guideline 105.
  • Ecosystem modeling : Integrate data into fugacity models (e.g., EQC Level III) to predict partitioning in air, water, and soil .
  • Longitudinal field studies : Monitor degradation products (e.g., chlorophenyl metabolites) in agricultural systems using LC-MS/MS .

Q. How can researchers elucidate the mechanism of action for this compound’s antimicrobial activity?

  • Enzyme inhibition assays : Target cytochrome P450 or fungal lanosterol 14α-demethylase (CYP51) using recombinant proteins and NADPH-dependent activity kits.
  • Molecular docking : Compare binding affinities with known triazole antifungals (e.g., epoxiconazole) using AutoDock Vina and PDB structures .
  • Resistance profiling : Serial passage microbial cultures under sublethal concentrations to identify mutation hotspots via whole-genome sequencing .

Methodological Challenges and Solutions

Q. How should researchers address low yields in multi-step syntheses of this compound?

  • Intermediate stabilization : Protect reactive groups (e.g., oxoethyl) with tert-butyldimethylsilyl (TBDMS) ethers during coupling steps.
  • Catalyst screening : Test alternatives to methylsulfonic acid (e.g., p-toluenesulfonic acid) to reduce side reactions .
  • Scale-up optimization : Use flow chemistry for exothermic steps (e.g., triazole ring closure) to improve heat dissipation and yield .

Q. What strategies validate the compound’s stability under varying storage conditions?

  • Accelerated stability testing : Incubate samples at 40°C/75% RH for 6 months (ICH Q1A guidelines) and analyze degradation via LC-MS.
  • Cryoprotection : Store lyophilized samples at -80°C with trehalose to prevent hydrolysis .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate

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